1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-cyclohexyl-4-hydroxy-4-methyl-
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Overview
Description
1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-cyclohexyl-4-hydroxy-4-methyl- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-cyclohexyl-4-hydroxy-4-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. Common reagents used in this step include strong bases and cyclization agents.
Introduction of Functional Groups: The introduction of the 4-chlorophenyl and cyclohexyl groups is achieved through substitution reactions. This step often requires the use of halogenated precursors and nucleophilic substitution conditions.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective oxidation and methylation reactions. Common reagents include oxidizing agents like PCC (Pyridinium chlorochromate) and methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-cyclohexyl-4-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the oxygen functionalities, using reducing agents like LiAlH4.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogenated precursors, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-cyclohexyl-4-hydroxy-4-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-cyclohexyl-4-hydroxy-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: A simpler analog without the additional functional groups.
8-(2-(4-chlorophenyl)ethyl)-3-cyclohexyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: A closely related compound with slight variations in the functional groups.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-cyclohexyl-4-hydroxy-4-methyl- stands out due to its unique combination of functional groups and spirocyclic structure. This combination imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
134069-61-7 |
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Molecular Formula |
C22H31ClN2O3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
8-[2-(4-chlorophenyl)ethyl]-3-cyclohexyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C22H31ClN2O3/c1-21(27)22(28-20(26)25(21)19-5-3-2-4-6-19)12-15-24(16-13-22)14-11-17-7-9-18(23)10-8-17/h7-10,19,27H,2-6,11-16H2,1H3 |
InChI Key |
XJAYQGDMCAFIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCN(CC2)CCC3=CC=C(C=C3)Cl)OC(=O)N1C4CCCCC4)O |
Origin of Product |
United States |
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